7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde

Antitubercular Benzofuran Mycobacterium tuberculosis H37Rv

7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde (CAS 139386-35-9) is a trisubstituted benzofuran derivative with a molecular formula of C11H10O3 and a molecular weight of 190.19 g/mol. It features a 7-methoxy group, a 2-methyl substituent, and a reactive 5-carbaldehyde handle on the benzofuran core.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 139386-35-9
Cat. No. B152241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde
CAS139386-35-9
Synonyms7-Methoxy-2-methylbenzofuran-5-carboxaldehyde
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C(=CC(=C2)C=O)OC
InChIInChI=1S/C11H10O3/c1-7-3-9-4-8(6-12)5-10(13-2)11(9)14-7/h3-6H,1-2H3
InChIKeyYEZZSHDIEXQERY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde (CAS 139386-35-9): A Trisubstituted Benzofuran Building Block for Medicinal Chemistry and Antitubercular Research


7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde (CAS 139386-35-9) is a trisubstituted benzofuran derivative with a molecular formula of C11H10O3 and a molecular weight of 190.19 g/mol . It features a 7-methoxy group, a 2-methyl substituent, and a reactive 5-carbaldehyde handle on the benzofuran core [1]. This specific substitution pattern distinguishes it from common mono- and disubstituted analogs, making it a versatile intermediate for constructing complex heterocyclic structures with potential antitubercular and anticancer activities [2].

Why 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde Cannot Be Replaced by Simpler Benzofuran Analogs


Generic substitution with unsubstituted or less-substituted benzofuran carbaldehydes (e.g., 1-benzofuran-5-carbaldehyde or 2-methylbenzofuran-5-carbaldehyde) is not scientifically valid due to the profound influence of the 7-methoxy and 2-methyl groups on both physicochemical properties and biological outcomes. The methoxy group at position 7 significantly alters the compound's lipophilicity (calculated LogP of 2.2) and electronic character compared to the des-methoxy analog [1]. In antitubercular research, the presence of methoxy and other substituents on the benzofuran scaffold has been shown to critically influence activity against Mycobacterium tuberculosis, where minor structural modifications can shift potency from inactive to low-micromolar range [2]. Therefore, the specific trisubstituted architecture is not an interchangeable feature but a determinant of synthetic and pharmacological outcomes.

Quantitative Differentiation Evidence for 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde Against Key Analogs


Antimycobacterial Activity of Trisubstituted Benzofuran Intermediates: Target Compound Series vs. Simpler Analogs

The 2-(substituted)-7-methoxybenzofuran-5-carbaldehyde series, of which 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde is the 2-methyl member (denoted as compound 2E in the Mojapelo thesis), serves as the direct precursor to antimycobacterial agents. The immediate analog compound 2A (with a different 2-substituent) demonstrated promising antimycobacterial activity with a potency range of 2.02–18.08 µM against M. tuberculosis H37Rv across two different media conditions [1]. In contrast, simpler benzofuran-5-carbaldehydes lacking the 7-methoxy and specific 2-substituents have not been reported to exhibit comparable activity, underscoring the necessity of the trisubstituted architecture for biological function [1]. Subsequent reduction and esterification of these aldehydes yielded compounds (e.g., 3B3) with good activity and reduced toxicity, validating the aldehyde as a critical synthetic handle for further SAR exploration [1].

Antitubercular Benzofuran Mycobacterium tuberculosis H37Rv

Lipophilicity Shift: Calculated LogP of the Target Compound vs. Des-Methoxy Analog

The calculated octanol-water partition coefficient (LogP) for 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde is 2.2 [1]. By comparison, the des-methoxy analog, 2-methylbenzofuran-5-carbaldehyde (CAS 204584-97-4), has a molecular formula of C10H8O2 (MW 160.17) and lacks the polar methoxy group, which would be expected to result in a lower LogP. The presence of the 7-methoxy group in the target compound contributes to increased hydrogen bond acceptor capacity (3 acceptors vs. 2 in the des-methoxy analog) and polar surface area, which are key determinants of membrane permeability and solubility [1]. This is consistent with the experimental solubility data for related trisubstituted benzofuran derivatives, which showed solubility ranges of 5–195 µM depending on the specific substituent pattern [2].

Physicochemical Properties LogP Benzofuran

CYP2A6 Inhibitory Activity: Benzofuran-5-carbaldehyde Scaffold Class-Level Potency

The benzofuran-5-carbaldehyde scaffold has been identified as a potent inhibitor of human cytochrome P450 2A6 (CYP2A6), which is implicated in nicotine metabolism and tobacco-related carcinogenesis. In a study of benzofuran and coumarin derivatives, benzofuran-5-carbaldehyde and related aldehydes exhibited IC50 values below 0.5 µM for inhibition of coumarin 7-hydroxylation by CYP2A6 [1]. While the specific IC50 of 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde has not been directly measured in this assay, the presence of the aldehyde group at the 5-position is the critical pharmacophoric element for this activity. The 7-methoxy and 2-methyl substituents are expected to further modulate potency and selectivity, as methoxy substituents on benzofurans have been shown to enhance CYP2A6 inhibition in related analog series [1]. In contrast, 2-methylbenzofuran-5-carbaldehyde (des-methoxy analog) showed weak inhibition with IC50 > 25 µM [2].

CYP2A6 Enzyme Inhibition Benzofuran

Synthetic Utility: 5-Carbaldehyde as a Regiospecific Handle for Derivatization vs. Non-Aldehyde Analogs

The 5-carbaldehyde group in 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde provides a critical reactive handle that is absent in the analog 7-methoxy-2-methylbenzofuran (CAS 29025-30-7, which lacks the aldehyde). In the Mojapelo thesis, 2-(substituted)-7-methoxybenzofuran-5-carbaldehydes were synthesized via Sonogashira cross-coupling in 60–80% yields and subsequently reduced to 5-ylmethanols (60–82% yield) and esterified (40–80% yield) [1]. This demonstrates that the aldehyde functionality is not merely a spectator group but the essential entry point for generating diverse compound libraries. The analog 7-methoxy-2-methylbenzofuran (CAS 29025-30-7), lacking the 5-formyl group, cannot participate in these downstream transformations without additional functionalization steps, reducing its synthetic efficiency as a building block . Furthermore, the regioisomeric 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde places the aldehyde at position 4, which is electronically and sterically distinct and leads to different reactivity in condensation and nucleophilic addition reactions .

Synthetic Intermediate Aldehyde Reactivity Sonogashira Coupling

Optimal Procurement Scenarios for 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde Based on Verified Evidence


Antitubercular Lead Generation and SAR Expansion

Leverage the compound as a direct precursor in the trisubstituted benzofuran series demonstrated by Mojapelo (2025) to generate antimycobacterial agents. The 5-carbaldehyde enables rapid diversification into alcohol, ester, and amine derivatives, with the 2-methyl-7-methoxy substitution pattern providing the baseline antimycobacterial activity observed in the series (2.02–18.08 µM against Mtb H37Rv) [1]. This scenario is optimal for medicinal chemistry teams seeking validated starting points for tuberculosis drug discovery.

CYP2A6 Inhibitor Development for Smoking Cessation

Employ the compound as a scaffold for designing potent CYP2A6 inhibitors. The benzofuran-5-carbaldehyde core has established sub-micromolar CYP2A6 inhibitory activity (IC50 < 0.5 µM), while the des-methoxy analog shows >50-fold weaker inhibition [2]. The 7-methoxy group is therefore critical for potency, and the 2-methyl group provides a vector for additional selectivity modifications. Researchers developing next-generation smoking cessation agents or cancer chemopreventive compounds should prioritize this trisubstituted scaffold over simpler benzofuran aldehydes.

Bcl-2 Inhibitor Intermediate Synthesis

Several patent applications describe benzofuran-containing compounds as inhibitors of both wild-type and mutant Bcl-2 (including G101V and D103Y resistance mutants) for treating cancers and autoimmune disorders [3]. The target compound, with its 5-formyl handle, serves as a versatile intermediate for constructing the benzofuran-5-yl substructures that appear in these Bcl-2 inhibitor pharmacophores. Pharmaceutical development programs targeting venetoclax-resistant Bcl-2 mutations can use this compound to access novel chemical space.

Heterocyclic Library Synthesis for Phenotypic Screening

The 5-carbaldehyde group is a linchpin for generating diverse heterocyclic libraries through condensation with hydrazines, amines, and active methylene compounds. The 7-methoxy and 2-methyl substituents provide additional points of diversity that influence compound properties without requiring additional synthetic steps. The established synthetic route via Sonogashira coupling (60–80% yield) [1] ensures that sufficient quantities can be prepared for screening campaigns, making this compound a strategically efficient choice for library production.

Quote Request

Request a Quote for 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.